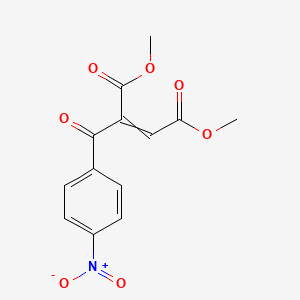

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate

Description

Structure

3D Structure

Properties

CAS No. |

615537-92-3 |

|---|---|

Molecular Formula |

C13H11NO7 |

Molecular Weight |

293.23 g/mol |

IUPAC Name |

dimethyl 2-(4-nitrobenzoyl)but-2-enedioate |

InChI |

InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3 |

InChI Key |

IVALVTSQPZJNMV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl 2 4 Nitrobenzoyl but 2 Enedioate

Direct Acylation and Esterification Strategies

Direct acylation, particularly through Friedel-Crafts type reactions, and subsequent or concurrent esterification represent a classical yet effective approach to constructing the target molecule. This typically involves the introduction of the 4-nitrobenzoyl group onto a but-2-enedioate backbone.

Optimization of Reaction Conditions and Reagent Selection

The success of direct acylation is highly dependent on the optimization of reaction conditions and the appropriate selection of reagents. Friedel-Crafts acylation, a cornerstone of C-C bond formation, generally requires a Lewis acid catalyst to activate the acylating agent. researchgate.netkhanacademy.orgsapub.org The choice of catalyst, solvent, and temperature plays a pivotal role in maximizing yield and minimizing side reactions. youtube.com

For the synthesis of a benzoylfumarate derivative, the acylation of a pre-existing dimethyl but-2-enedioate (dimethyl maleate (B1232345) or fumarate) with 4-nitrobenzoyl chloride would be a logical approach. The reactivity of the but-2-enedioate substrate, which is an electron-deficient alkene, presents a challenge for classical electrophilic acylation. However, related acylations of electron-rich aromatic systems with nitrobenzoyl chlorides have been documented. For instance, the Friedel-Crafts acylation of 2-phenylbenzofuran (B156813) with 4-nitrobenzoyl chloride has been reported, highlighting the feasibility of using this acylating agent. nih.gov

The selection of the Lewis acid is critical. While aluminum chloride (AlCl₃) is a traditional and powerful catalyst, its high reactivity can sometimes lead to undesired side products or decomposition of starting materials, especially those containing nitro groups. youtube.com Alternative, milder Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride etherate (BF₃·OEt₂) could offer better control over the reaction. researchgate.net The optimization of catalyst loading is also crucial to ensure efficient conversion without promoting side reactions.

Solvent selection impacts the solubility of reagents and the activity of the catalyst. Inert solvents like dichloromethane, dichloroethane, or carbon disulfide are commonly employed in Friedel-Crafts reactions. sapub.org The reaction temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they may also lead to reduced selectivity and increased by-product formation. youtube.com

An alternative to direct acylation of the butenedioate (B8557255) is the esterification of a pre-acylated precursor. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-established method. youtube.com In this context, 2-(4-nitrobenzoyl)but-2-enedioic acid could be synthesized first and then esterified with methanol. This two-step process might offer advantages in terms of purification and handling of intermediates.

Table 1: Key Parameters for Optimization in Direct Acylation

| Parameter | Considerations | Potential Options |

| Lewis Acid Catalyst | Activity, mildness, compatibility with nitro group | AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂ |

| Acylating Agent | Reactivity | 4-Nitrobenzoyl chloride, 4-Nitrobenzoic anhydride |

| Substrate | Isomeric form (maleate vs. fumarate) | Dimethyl maleate, Dimethyl fumarate (B1241708) |

| Solvent | Inertness, solubility of reagents | Dichloromethane, Dichloroethane, Carbon disulfide |

| Temperature | Reaction rate vs. selectivity | 0 °C to room temperature |

Regioselective Control in Acylation Reactions

When acylating an unsymmetrical substrate, regioselectivity becomes a critical consideration. In the case of dimethyl but-2-enedioate, the two olefinic carbons are electronically distinct, especially if the molecule is approached as a derivative of maleic or fumaric acid. The presence of the two ester groups influences the electron density of the C=C double bond.

While direct Friedel-Crafts acylation of simple alkenes is less common than that of aromatic compounds, the principles of electrophilic attack still apply. The acylium ion, generated from the acyl chloride and Lewis acid, will preferentially attack the more nucleophilic carbon atom. The regioselectivity of such reactions can be influenced by the steric and electronic properties of the substrate and the reaction conditions. For instance, in the acylation of substituted benzofurans, a mixture of regioisomers is often obtained, with the product distribution being dependent on the specific substrate and acylating agent used. nih.gov

For a substrate like dimethyl but-2-enedioate, controlling the regioselectivity of a direct acylation could be challenging. The two ester groups withdraw electron density, deactivating the double bond towards electrophilic attack. However, the formation of a specific isomer would be favored if one of the carbons is significantly more susceptible to nucleophilic attack by the acylium ion. The geometry of the starting material (maleate vs. fumarate) could also influence the stereochemical outcome of the product.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. researchgate.net

Strategies Involving Activated Acetylenes and Nucleophilic Reagents

A particularly relevant MCR approach for the synthesis of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate involves the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD), an activated acetylene, with a suitable nucleophile and an aldehyde. A notable example is the pyridine-catalyzed reaction of DMAD with aromatic aldehydes, which yields 2-benzoylfumarates. organic-chemistry.org

In this reaction, pyridine (B92270) acts as a nucleophilic catalyst, adding to one of the acetylenic carbons of DMAD to generate a 1,4-dipolar zwitterionic intermediate. This intermediate then reacts with the aldehyde, in this case, 4-nitrobenzaldehyde. The reaction proceeds through a series of steps, likely involving a zwitterionic intermediate that undergoes a organic-chemistry.orgnih.gov-hydrogen shift followed by the elimination of pyridine to afford the final 2-aroylfumarate product. organic-chemistry.org This method is experimentally simple and can be adapted for large-scale preparations. organic-chemistry.org

Table 2: Representative Pyridine-Catalyzed Synthesis of 2-Benzoylfumarates

| Aldehyde | Product | Yield (%) |

| Benzaldehyde (B42025) | Dimethyl 2-benzoylfumarate | 85 |

| 4-Chlorobenzaldehyde | Dimethyl 2-(4-chlorobenzoyl)fumarate | 82 |

| 4-Methoxybenzaldehyde | Dimethyl 2-(4-methoxybenzoyl)fumarate | 88 |

| 4-Nitrobenzaldehyde | This compound | 78 |

| Data adapted from analogous reactions described in the literature. organic-chemistry.org |

Another MCR strategy involves the reaction of triphenylphosphine (B44618), DMAD, and a CH-acidic compound. arkat-usa.org In a related three-component reaction, triphenylphosphine reacts with dialkyl acetylenedicarboxylates in the presence of 2-nitrocyclohexanone (B1217707) to form stable phosphorus ylides. arkat-usa.org While not directly yielding the target compound, this methodology demonstrates the principle of combining these three types of reagents to generate complex structures. A hypothetical adaptation could involve the reaction of triphenylphosphine, DMAD, and a species derived from 4-nitrobenzoyl chloride.

Tandem Reaction Sequences for Complex Product Formation

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. These sequences are highly efficient as they reduce the number of workup and purification steps.

The pyridine-catalyzed reaction of DMAD and aldehydes can be viewed as a tandem sequence. organic-chemistry.org The initial nucleophilic addition of pyridine to DMAD triggers a cascade of events leading to the final product.

Furthermore, the phosphorus ylides formed from the three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and a CH-acid can undergo subsequent intramolecular Wittig reactions when heated, leading to the formation of cyclic or rearranged products. arkat-usa.org This demonstrates how an initial multicomponent reaction can be the starting point for a tandem sequence to build molecular complexity. While a direct application to the synthesis of this compound is not immediately apparent from the literature, the principle of designing a tandem reaction starting from a multicomponent adduct of DMAD and a 4-nitrobenzoyl synthon remains a viable synthetic strategy.

Catalytic Synthesis Protocols

Catalytic methods are highly desirable in modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity, often under mild conditions and with low catalyst loadings.

For the synthesis of the target α-keto ester derivative, several catalytic approaches can be envisioned. As previously discussed, the pyridine-catalyzed multicomponent reaction is a prime example of a catalytic protocol. organic-chemistry.org The catalyst, pyridine, is used in sub-stoichiometric amounts (typically 20 mol%) and is regenerated at the end of the reaction cycle. acs.org

Other Lewis acids have been shown to catalyze reactions leading to related structures. For instance, copper(II) salts have been used to catalyze the aerobic deacylation of acetoacetate (B1235776) alkylation products to furnish α-keto esters. nih.gov This suggests that metal-based catalysts could play a role in the synthesis or transformation of precursors to the target molecule. Rhodium catalysts have also been employed in the enantioselective conjugate addition of alkenyl gem-diboronate esters to α,β-unsaturated ketones to produce 1,4-keto-alkenylboronate esters, which are precursors to 1,4-dicarbonyl compounds. nih.gov

The development of a direct catalytic Friedel-Crafts type acylation of a butenedioate ester remains a significant challenge due to the electron-deficient nature of the alkene. However, advancements in catalyst design, potentially utilizing transition metal catalysts that can operate through different mechanisms than traditional Lewis acids, could open up new avenues for this transformation.

Table 3: Comparison of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Challenges |

| Direct Acylation | Dimethyl but-2-enedioate, 4-Nitrobenzoyl chloride, Lewis Acid | Potentially straightforward, well-established principles | Low reactivity of substrate, regioselectivity control |

| Multicomponent Reaction | DMAD, 4-Nitrobenzaldehyde, Pyridine | High atom economy, operational simplicity, good yields reported for analogues organic-chemistry.org | Substrate scope may be limited |

| Tandem Reaction | MCR adduct, heat or further reagents | Increased molecular complexity in one pot | Requires careful design of the reaction sequence |

| Catalytic Synthesis | Various catalysts (e.g., Pyridine, Cu(II), Rh) | High efficiency, mild conditions, potential for enantioselectivity | Development of a direct catalytic acylation is challenging |

Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper)

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds under mild conditions. For the synthesis of this compound, palladium and copper-based catalytic systems are promising avenues.

A plausible approach involves a palladium-catalyzed cross-coupling reaction. While the direct aroylation of an alkene like dimethyl fumarate or maleate is not extensively documented, related transformations provide a conceptual framework. For instance, palladium-catalyzed α-arylation of esters is a well-established method. organic-chemistry.orgmit.edu This typically involves the reaction of an ester enolate with an aryl halide. A similar strategy could be envisioned where an enolate equivalent of dimethyl but-2-enedioate reacts with 4-nitrobenzoyl chloride in the presence of a palladium catalyst. The selectivity of the palladium-catalyzed cross-coupling of acyl halides can be influenced by the choice of catalyst and ligands, with some systems favoring aroylation over decarbonylative arylation. nih.gov

Copper-catalyzed reactions also present a viable route. Copper-catalyzed arylation of malonates has been reported to proceed under mild conditions. nih.gov By analogy, a copper-catalyzed conjugate addition of an aroyl species to dimethyl acetylenedicarboxylate could potentially yield the desired product, followed by a stereocontrolled reduction.

A hypothetical palladium-catalyzed synthesis is outlined below:

Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

| Step | Reactants | Catalyst System | Product |

| 1 | Dimethyl but-2-enedioate, 4-Nitrobenzoyl chloride | Pd(OAc)₂, Bulky phosphine (B1218219) ligand, Base | This compound |

It is important to note that the strongly deactivating nitro group on the benzoyl chloride could pose a challenge for oxidative addition to the palladium center, potentially requiring carefully optimized reaction conditions.

Organocatalytic and Brønsted Acid-Promoted Routes

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high stereoselectivity. For the target molecule, an organocatalytic approach could involve the activation of one of the reaction partners.

One potential organocatalytic route is a Michael addition of a nucleophile to an activated 4-nitrobenzoyl species. Alternatively, an organocatalyst could activate the dimethyl but-2-enedioate towards nucleophilic attack by a 4-nitrobenzoyl equivalent. Chiral imidazolidinone catalysts, for example, are known to lower the LUMO of α,β-unsaturated carbonyl compounds, facilitating enantioselective additions. youtube.com

A Brønsted acid-promoted Friedel-Crafts acylation of dimethyl but-2-enedioate with 4-nitrobenzoyl chloride is another possibility. wikipedia.orgmasterorganicchemistry.com However, Friedel-Crafts reactions typically require electron-rich aromatic or unsaturated systems. The electron-deficient nature of the but-2-enedioate substrate and the deactivating effect of the nitro group on the acyl chloride would likely make this a challenging transformation, potentially requiring harsh conditions that could lead to side reactions or decomposition. libretexts.orglibretexts.org The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride. youtube.com

Chemo- and Stereoselective Synthesis

Achieving control over the chemical and spatial arrangement of atoms is a critical aspect of modern organic synthesis. For this compound, key stereochemical considerations include the geometry of the double bond and the potential for creating chiral centers.

Diastereoselective and Enantioselective Approaches (if applicable to synthesis of the compound or its direct precursors)

While the target molecule itself is achiral, the introduction of chirality can be envisaged through the use of chiral precursors or catalysts. If a chiral center were present in a precursor, for instance, diastereoselective synthesis of the target molecule could be achieved.

Enantioselective synthesis could be relevant in the preparation of chiral analogues or intermediates. For example, an enantioselective Michael addition of a prochiral nucleophile to the but-2-enedioate backbone, catalyzed by a chiral organocatalyst, could establish a stereocenter. The use of chiral ligands in transition metal-catalyzed reactions is another powerful strategy to induce enantioselectivity. nih.gov For instance, the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives has been achieved using chiral ammonium (B1175870) salt catalysts. nih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

Table 2: Comparative Analysis of Potential Synthetic Routes

| Synthetic Approach | Potential Advantages | Potential Disadvantages | Scalability |

| Transition Metal-Catalyzed | High efficiency, Mild reaction conditions, Good functional group tolerance. | Catalyst cost and toxicity, Potential for metal contamination in the product. | Generally good, but catalyst loading and cost can be a factor. |

| Organocatalytic | Metal-free, Often uses readily available and non-toxic catalysts, High enantioselectivity possible. | Can require higher catalyst loadings, May have lower turnover numbers than metal catalysts. | Moderate to good, depending on catalyst efficiency. |

| Brønsted/Lewis Acid-Promoted | Uses inexpensive reagents. | Often requires harsh conditions, Can suffer from low selectivity and side reactions, Limited substrate scope. | Potentially good, but harsh conditions can be problematic on a large scale. |

Transition metal-catalyzed routes often offer the best balance of efficiency and mild conditions, making them attractive for laboratory-scale synthesis and potentially for larger-scale production, provided the catalyst cost is manageable. acs.org Organocatalytic methods are a greener alternative and can provide excellent stereocontrol, though scalability can sometimes be a challenge. Brønsted or Lewis acid-promoted reactions are typically the most cost-effective in terms of reagents but often suffer from a lack of selectivity and harsh conditions that may not be suitable for complex molecules or large-scale synthesis.

Reactions Involving the But-2-enedioate Double Bond

The but-2-enedioate core of the molecule is an electron-poor π-system, making it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.

The double bond in this compound is activated towards nucleophilic attack due to the presence of two flanking electron-withdrawing methoxycarbonyl groups and the adjacent 4-nitrobenzoyl group. This electronic arrangement facilitates Michael additions, a class of conjugate additions, with a variety of nucleophiles.

The general mechanism involves the attack of a nucleophile on the β-carbon of the but-2-enedioate system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The reaction is versatile, accommodating a range of soft nucleophiles.

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Class | Specific Examples |

| Carbon Nucleophiles | Enolates, organocuprates |

| Nitrogen Nucleophiles | Primary and secondary amines |

| Sulfur Nucleophiles | Thiols and thiolates |

Detailed research has shown that the addition of amines to similar activated alkenes, such as dimethyl maleate, can proceed efficiently at room temperature, often without the need for a catalyst, to selectively yield mono-adducts in high yields. Similarly, the thia-Michael addition of thiols is a well-established method for the formation of carbon-sulfur bonds.

The electron-deficient nature of the but-2-enedioate double bond makes it a potent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted interaction with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups, a condition well-satisfied in this compound. The reaction typically proceeds with high stereospecificity.

Furthermore, the double bond can participate in 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with the alkene (dipolarophile) to form a five-membered heterocyclic ring. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. For instance, the reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, which can be a precursor to other valuable nitrogen-containing heterocycles.

Currently, there is a lack of specific literature detailing the participation of this compound in olefin metathesis reactions. This class of reactions, which involves the redistribution of alkene bonds, is typically catalyzed by transition metal complexes. The presence of multiple coordinating sites (carbonyls, nitro group) within the molecule could potentially influence the behavior of such catalysts.

Transformations of the Nitrobenzoyl Group

The 4-nitrobenzoyl moiety provides additional avenues for chemical modification, primarily through the reduction of the nitro group and aromatic substitution reactions.

The nitro group of this compound can be reduced to various functional groups, most commonly an amino group. This transformation is of significant synthetic importance as it introduces a versatile amino functionality. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired chemoselectivity, especially concerning the preservation of the but-2-enedioate double bond.

Catalytic hydrogenation is a common method for the reduction of aromatic nitro groups.

Table 2: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine, Ammonium formate | Highly efficient, but may also reduce the C=C double bond. |

| Raney Nickel | H₂ gas | Effective, but can also hydrogenate alkenes. |

| Platinum(IV) Oxide | H₂ gas | Powerful catalyst, often used for complete reductions. |

Chemoselective reduction of the nitro group in the presence of the alkene can be challenging. Milder reducing agents or specific reaction conditions are often required to achieve this selectivity. For instance, the use of iron powder in acidic media or tin(II) chloride can sometimes favor the reduction of the nitro group while leaving the double bond intact. The reduction can also be controlled to yield intermediate products such as hydroxylamines.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This means that electrophilic attack on the aromatic ring of the 4-nitrobenzoyl group would be disfavored and, if it were to occur, would be directed to the positions meta to the nitro group (and ortho to the benzoyl group).

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). In principle, a sufficiently strong nucleophile could displace a suitable leaving group from the aromatic ring, particularly at the ortho and para positions relative to the nitro group. However, in this compound, there are no conventional leaving groups on the aromatic ring, making this type of reaction less probable without prior functionalization of the ring.

Cross-Coupling Reactions at the Aromatic Ring

The aromatic ring of this compound, substituted with a strong electron-withdrawing nitro group, is primed for certain transformations. However, standard palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations require the presence of a suitable leaving group on the aromatic ring, typically a halide (I, Br, Cl) or a triflate (OTf). The parent compound, as named, lacks such a group.

Should a derivative, for instance, a halo-substituted version like "Dimethyl 2-(3-bromo-4-nitrobenzoyl)but-2-enedioate," be considered, the electron-withdrawing nitro group would significantly activate the carbon-halogen bond toward oxidative addition to a Pd(0) catalyst. This activation facilitates coupling under milder conditions than an analogous ring without the nitro substituent.

Suzuki-Miyaura Coupling: Reaction with an organoboron species (e.g., an arylboronic acid) would form a new carbon-carbon bond, yielding a biaryl structure. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Heck Coupling: This reaction would couple the aromatic ring with an alkene, creating a new substituted alkene. organic-chemistry.orgwikipedia.org The regioselectivity and stereoselectivity of the addition are key features of this transformation. organic-chemistry.org

Sonogashira Coupling: Employing a terminal alkyne as the coupling partner under palladium-copper catalysis would introduce an alkynyl substituent onto the aromatic ring, forming an arylalkyne. wikipedia.orglibretexts.org This method is fundamental for constructing conjugated enyne systems. libretexts.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would couple the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The choice of ligand and base is critical and can be influenced by the steric and electronic properties of the amine and the aryl halide. libretexts.org

The table below summarizes the hypothetical cross-coupling reactions on a bromo-substituted derivative.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl Ketone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | Stilbene-type Ketone |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne Ketone |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Aryl Amine Ketone |

Reactivity of the Ester Functionalities

The two dimethyl ester groups are key reactive sites, susceptible to nucleophilic acyl substitution.

The methyl ester groups of this compound can be readily converted to other esters or to the corresponding carboxylic acids.

Hydrolysis: Under either acidic or basic (saponification) conditions, both ester groups can be hydrolyzed to yield 2-(4-nitrobenzoyl)but-2-enedioic acid. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) at the ester carbonyl carbons. Due to the conjugated system, the reactivity of the two esters may differ slightly.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the methyl groups with other alkyl or aryl groups. This equilibrium-driven process is often facilitated by using the desired alcohol as the solvent to drive the reaction to completion.

The ester functionalities can participate in various carbon-carbon bond-forming reactions.

Condensation Reactions: While an intramolecular Dieckmann condensation is geometrically disfavored, the esters can undergo intermolecular Claisen-type condensations with other esters in the presence of a strong base. More plausibly, the activated methylene (B1212753) protons of a suitable reaction partner could add to the ester carbonyls.

Annelation Reactions: The electron-deficient alkene of the butenedioate core makes it an excellent dienophile in [4+2] cycloaddition (Diels-Alder) reactions. Reaction with a conjugated diene would form a six-membered ring, a process known as annelation. The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the geometry of the starting butenedioate.

Cascade and Multicomponent Reactions Initiated by this compound

The combination of multiple reactive centers in a conjugated system makes this compound an ideal substrate for initiating cascade (or domino) and multicomponent reactions. These processes allow for the construction of complex molecular architectures in a single synthetic operation, enhancing efficiency and atom economy. 20.210.105

A plausible cascade sequence could be initiated by the Michael addition of a binucleophile to the electron-deficient double bond. For example, a compound containing both an amine and an active methylene group could first add via the active methylene. The resulting enolate could then undergo an intramolecular cyclization, possibly attacking the ketone carbonyl or one of the ester groups, leading to the rapid assembly of a complex heterocyclic system. The reaction pathway can be steered by the choice of catalyst and reaction conditions. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are also conceivable. nih.gov For instance, a Passerini or Ugi-type reaction involving the ketone functionality, an isocyanide, and another nucleophile could lead to highly functionalized products.

The table below outlines a hypothetical cascade reaction.

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | A nucleophile (e.g., the enolate of dimethyl malonate) attacks the β-carbon of the butenedioate. | Acyclic addition adduct with a newly formed enolate. |

| 2 | Intramolecular Aldol/Claisen | The newly formed enolate attacks an internal electrophile (e.g., the ketone carbonyl). | Cyclized intermediate (e.g., a six-membered ring). |

| 3 | Dehydration/Elimination | Loss of a small molecule (e.g., water) to form a more conjugated, stable system. | Final polycyclic product. |

Computational and Experimental Mechanistic Investigations

Understanding the intricate pathways of the reactions involving this compound requires a synergistic approach combining experimental studies with computational modeling.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. researchgate.net

Transition State (TS) Analysis: For any proposed reaction, such as the Michael addition or a Diels-Alder reaction, computational methods can be used to locate the geometry of the transition state—the highest energy point along the reaction pathway. researchgate.net The calculated energy of this TS relative to the reactants provides the activation energy barrier, which is directly related to the reaction rate.

Reaction Coordinate Determination: By mapping the potential energy surface along the reaction coordinate (a geometric parameter representing the progress of the reaction), a detailed profile of the entire transformation can be constructed. This analysis can confirm whether a reaction is concerted (one step) or proceeds through one or more intermediates. researchgate.net For cascade reactions, this approach can help rationalize the observed product distribution by comparing the activation barriers of competing pathways. libretexts.org20.210.105 For example, in a Diels-Alder reaction, calculations could predict whether the endo or exo product is kinetically favored by comparing the energies of the respective transition states.

In-depth Analysis of this compound: Chemical Reactivity and Mechanistic Insights

While the compound this compound represents a molecule of interest for synthetic chemists, a thorough review of available scientific literature reveals a notable absence of specific studies detailing its chemical reactivity and the associated mechanistic pathways. Research providing in-depth kinetic studies, activation energy profiling, or the explicit role of solvents and catalysis in reactions involving this particular compound could not be located.

However, to provide a relevant framework for understanding how such a compound might behave, this article will discuss general principles of chemical reactivity and mechanistic elucidation that would be applicable to a molecule with its structural features—namely an electron-deficient alkene backbone substituted with a nitrobenzoyl group.

Elucidation of Chemical Reactivity and Mechanistic Pathways

The reactivity of Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is expected to be largely dictated by the electron-withdrawing nature of both the nitrobenzoyl and the two methoxycarbonyl groups. These substituents render the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and to elucidating its mechanism. For a hypothetical reaction involving this compound, such as a nucleophilic addition, kinetic experiments would be designed to determine the reaction order with respect to each reactant. This is typically achieved by systematically varying the concentration of one reactant while keeping others in excess and monitoring the reaction rate.

The rate law, derived from such experiments, provides a mathematical description of the reaction's dependency on reactant concentrations. For instance, a hypothetical reaction of this compound (A) with a nucleophile (Nu) might follow a second-order rate law:

Rate = k[A][Nu]

This would suggest a bimolecular rate-determining step.

Activation Energy (Ea) is the minimum energy required to initiate the chemical reaction. It can be determined by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. While specific data for the target compound is unavailable, related studies on similar electron-poor alkenes in cycloaddition reactions have reported activation energies that can provide a comparative context.

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

Below is a hypothetical data table illustrating the kind of information that would be generated from kinetic studies.

| Experiment | [Compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

The choice of solvent can profoundly influence the rate and outcome of a reaction involving a polar molecule like this compound.

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol) can solvate both the reactants and any charged intermediates or transition states. For a reaction involving a charged nucleophile, a polar protic solvent can stabilize the nucleophile through hydrogen bonding, potentially decreasing its reactivity and slowing the reaction rate. Conversely, if the transition state is more charged than the reactants, a polar solvent can stabilize it and accelerate the reaction.

Polar Aprotic Solvents (e.g., dimethylformamide (DMF), acetonitrile) are capable of solvating cations but are less effective at solvating anions. This can lead to "naked" anions that are highly reactive, often resulting in significant rate enhancements for nucleophilic reactions.

Nonpolar Solvents (e.g., hexane, toluene) are generally poor at solvating charged species and would likely result in very slow reaction rates for polar reactions of this compound.

Catalysis: Catalysis offers a pathway to enhance reaction rates and control selectivity (regio- and stereoselectivity).

Lewis Acid Catalysis: The carbonyl groups in this compound could be activated by Lewis acids. The Lewis acid would coordinate to a carbonyl oxygen, further increasing the electrophilicity of the carbon-carbon double bond and making it more susceptible to attack by weak nucleophiles.

Organocatalysis: Chiral amines or phosphines could act as nucleophilic catalysts. For example, a tertiary amine could add to the double bond in a reversible Michael addition, forming a zwitterionic intermediate. This intermediate could then react with another electrophile, or the process could be used to catalyze cycloaddition reactions, with the chirality of the catalyst potentially inducing enantioselectivity in the product.

The specific choice of catalyst and solvent system would be critical in directing the reaction towards a desired product and is a key area of investigation in synthetic methodology development.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy : This technique would reveal the number of distinct proton environments in Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate. The chemical shifts (δ) of the signals would indicate the electronic environment of each proton. For instance, protons on the aromatic ring would appear in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely appear as sharp singlets in the upfield region (around 3.5-4.0 ppm). The single proton on the butenedioate (B8557255) backbone would also have a characteristic chemical shift. The integration of the peak areas would correspond to the ratio of protons in each unique environment.

¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of all carbon signals. nih.govlibretexts.orgnih.gov The carbonyl carbons of the ester and ketone groups would be expected to resonate at the lowest field (160-200 ppm). libretexts.orgnih.gov Carbons of the aromatic ring and the double bond of the butenedioate moiety would appear in the intermediate region (110-150 ppm), while the methoxy carbons would be found at the highest field (50-60 ppm). libretexts.orgnih.govrsc.org

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.3-8.1 | Doublet |

| 7.9-7.7 | Doublet |

| ~6.5 | Singlet |

| ~3.8 | Singlet |

| ~3.7 | Singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing connectivity between atoms. stackexchange.comresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net A COSY spectrum of this compound would show cross-peaks between the coupled protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. stackexchange.comresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, which is invaluable for assigning the resonances in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). stackexchange.comresearchgate.net This is arguably the most powerful tool for connecting different parts of a molecule. For instance, an HMBC spectrum would show correlations from the methoxy protons to their respective ester carbonyl carbons, and from the aromatic protons to the ketone carbonyl carbon, thereby piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation.

Dynamic NMR Studies for Conformational or Exchange Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures. This technique can be used to study dynamic processes such as conformational changes or chemical exchange that occur on the NMR timescale. For a molecule like this compound, DNMR could potentially be used to study the rotational barrier around the single bond connecting the benzoyl group to the butenedioate moiety. At low temperatures, this rotation might be slow enough to result in the observation of distinct signals for otherwise equivalent nuclei.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). orgsyn.org This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₁₃H₁₁NO₇), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.

| Hypothetical HRMS Data | |

| Molecular Formula | C₁₃H₁₁NO₇ |

| Calculated Exact Mass | 293.0536 |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 294.0608 |

| Adduct | [M+Na]⁺ |

| Calculated m/z | 316.0428 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation pattern of this compound would be influenced by the presence of the nitro group and the ester functionalities. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. Analysis of these fragmentation pathways would help to confirm the connectivity of the different structural units within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary, as a vibrational mode that is weak or inactive in IR may be strong in Raman, and vice-versa. libretexts.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers that correspond to particular functional groups. For "this compound," the key functional groups give rise to characteristic and identifiable peaks. The presence of a carbonyl group (C=O) is typically indicated by a strong absorption band between 1650 and 1750 cm⁻¹. pressbooks.pub The stretching of sp² C-H bonds in alkenes and aromatic rings appears in the 3000-3100 cm⁻¹ region. libretexts.org Aromatic nitro compounds show characteristic asymmetric and symmetric stretching vibrations for the N-O bond. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkenyl C-H | Stretching | 3100 - 3000 vscht.cz |

| Alkyl C-H (methyl) | Stretching | ~2960 - 2850 libretexts.org |

| Ketone C=O (benzoyl) | Stretching | ~1685 |

| Ester C=O | Stretching | ~1725 pressbooks.pub |

| Alkene C=C (butenedioate) | Stretching | 1680 - 1640 vscht.cz |

| Aromatic C=C | Stretching | 1600 - 1585 and 1500 - 1400 vscht.cz |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 orgchemboulder.com |

| Aromatic Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 orgchemboulder.com |

| Ester C-O | Stretching | 1300 - 1000 |

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. libretexts.org The resulting energy shifts in the scattered photons provide information about the vibrational modes of the molecule. Raman is particularly sensitive to non-polar, symmetric bonds, which often produce weak signals in IR spectra. For "this compound," Raman spectroscopy would be highly effective for observing the symmetric vibrations of the nitro group and the carbon-carbon double bonds within the aromatic ring and the butenedioate backbone. The Raman spectrum of the related compound 4-nitrobenzoyl chloride shows characteristic peaks for the nitro group and the aromatic ring that would be expected to be similar for the target molecule. chemicalbook.comnih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3080 |

| Aromatic Ring | Ring Stretching | ~1600 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Alkene C=C | Stretching | ~1640 |

| Ketone C=O | Stretching | ~1680 |

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Interactions | Information on crystal packing, such as hydrogen bonds. nih.gov |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, thermally labile compounds like "this compound."

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be effective for purity assessment. This would typically involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. The presence of keto-enol tautomerism in β-keto esters can sometimes lead to poor peak shapes in RP-HPLC, which may require method optimization such as adjusting the mobile phase pH or temperature. chromforum.org The chromophoric nature of the nitrobenzoyl group allows for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). dpi-journals.com Method validation according to established guidelines would be necessary to ensure accuracy and precision. dpi-journals.com

| HPLC Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) dpi-journals.comsielc.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and water, possibly with an acid modifier (e.g., formic or phosphoric acid). sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Diode-Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of the nitroaromatic system. |

| Temperature | Ambient or controlled (e.g., 25-40 °C). dpi-journals.com |

| Application | Purity assessment, quantification, and monitoring of reaction progress or stability. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. For a compound such as this compound, direct analysis by GC-MS can be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to low volatility and potential thermal degradation in the GC inlet. nih.gov To overcome these challenges, a common strategy is the chemical derivatization of the analyte to form more volatile and thermally stable derivatives. nih.govub.edu

The derivatization process chemically modifies the compound of interest. nih.gov For instance, the carboxylic ester groups in this compound could potentially undergo transesterification, or other parts of the molecule could be targeted to create a less polar and more volatile analogue. A silylation reaction, for example, could be employed to increase volatility. nih.gov This procedure generates a derivative with an increased on-column retention time, which can help to shift its signal away from more volatile and interfering compounds in a complex matrix. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The components of the sample are vaporized and separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (an inert carrier gas). ub.edu Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

Upon exiting the GC column, the separated derivatives enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into characteristic patterns of charged ions. ub.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. ub.edu For nitroaromatic compounds, characteristic fragments often include the loss of the nitro group (NO₂). researchgate.net

The table below illustrates hypothetical GC-MS data for a volatile derivative of this compound.

Table 1: Illustrative GC-MS Data for a Derivatized Analyte

| Parameter | Value/Observation | Significance |

|---|---|---|

| Derivative Type | Trimethylsilyl (TMS) Ester | Enhances volatility and thermal stability for GC analysis. |

| Retention Time (RT) | 18.5 minutes | The specific time it takes for the derivatized compound to exit the GC column, used for identification. |

| Molecular Ion (M+) | m/z (not observed) | The parent ion may be absent or of very low intensity due to extensive fragmentation upon ionization. |

| Key Fragment Ions (m/z) | 150, 120, 104, 76 | These represent characteristic pieces of the fragmented molecule. For example, m/z 150 could correspond to the 4-nitrobenzoyl cation. researchgate.net |

| Interpretation | The combination of a unique retention time and a specific fragmentation pattern allows for the confident identification of the original compound. ub.edu |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is then used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. For a novel or synthesized compound like this compound, elemental analysis is a crucial step to confirm its elemental composition and, by extension, its molecular formula.

The process involves the complete combustion of a small, precisely weighed sample of the compound in an excess of oxygen. This combustion converts the elemental carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. The amounts of these combustion products are accurately measured by various detection methods, such as infrared spectroscopy or thermal conductivity.

From the masses of CO₂, H₂O, and N₂ produced, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference, by subtracting the sum of the percentages of all other elements from 100%.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound, the molecular formula is C₁₃H₁₁NO₆. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the proposed formula.

The table below presents the theoretical elemental composition of this compound and provides a column for comparison with hypothetical experimental results.

Table 2: Elemental Analysis Data for this compound (C₁₃H₁₁NO₆)

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 53.25% | 53.19% |

| Hydrogen (H) | 3.78% | 3.81% |

| Nitrogen (N) | 4.78% | 4.75% |

| Oxygen (O) | 38.19% | 38.25% (by difference) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular shape, and stability of a compound.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground state electronic properties of molecules. A typical DFT study of Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate would involve the optimization of its molecular geometry to find the lowest energy arrangement of its atoms. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

While no specific DFT studies for this compound are available, research on related nitrobenzoyl or butenedioate (B8557255) derivatives often employs functionals like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. Such studies on analogous compounds provide a framework for how this compound could be analyzed. The expected outputs would be detailed tables of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (nitro) | Data Not Available |

| N-O (nitro) | Data Not Available |

| C-N (aromatic) | Data Not Available |

| C=O (benzoyl) | Data Not Available |

| C-C (benzoyl-vinyl) | Data Not Available |

| C=C (vinyl) | Data Not Available |

| C=O (ester) | Data Not Available |

| C-O (ester) | Data Not Available |

| O-CH₃ | Data Not Available |

| Bond Angles (°) ** | |

| O-N-O (nitro) | Data Not Available |

| C-C-N (aromatic) | Data Not Available |

| C-C=O (benzoyl) | Data Not Available |

| C-C=C (vinyl) | Data Not Available |

| Dihedral Angles (°) ** | |

| Aromatic-Benzoyl | Data Not Available |

| Benzoyl-Vinylic | Data Not Available |

Ab Initio Methods for High-Level Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for characterizing molecular properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used for more accurate energy calculations and to validate DFT results. However, due to their significant computational expense, they are often used for smaller molecules or for single-point energy calculations on DFT-optimized geometries. There are currently no published ab initio studies specifically for this compound.

Conformation Analysis and Potential Energy Surfaces

The rotatable single bonds in this compound allow for multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy surface. Such an analysis would reveal the flexibility of the molecule and the preferred spatial arrangement of its functional groups, which is crucial for understanding its reactivity and interactions. No conformational analysis or potential energy surface studies for this compound have been reported in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical chemistry plays a vital role in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure of the synthesized compound.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The theoretical spectrum provides a detailed look at the vibrational modes of the molecule, linking specific peaks to the motions of functional groups.

No theoretical predictions of NMR chemical shifts or vibrational frequencies for this compound have been published.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Data Not Available)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | Data Not Available |

| Vinylic Proton | Data Not Available |

| Methyl Protons (Ester 1) | Data Not Available |

| Methyl Protons (Ester 2) | Data Not Available |

| ¹³C NMR Chemical Shifts (ppm) | |

| Aromatic Carbons | Data Not Available |

| Vinylic Carbons | Data Not Available |

| Carbonyl Carbons | Data Not Available |

| Methyl Carbons | Data Not Available |

| Key Vibrational Frequencies (cm⁻¹) | |

| N-O stretch (nitro) | Data Not Available |

| C=O stretch (benzoyl) | Data Not Available |

| C=O stretch (ester) | Data Not Available |

| C=C stretch (vinyl) | Data Not Available |

Reactivity and Selectivity Prediction through Quantum Chemical Descriptors

Quantum chemical descriptors derived from electronic structure calculations are invaluable for predicting the reactivity and selectivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and distribution of the HOMO indicate the ability of a molecule to donate electrons, highlighting potential sites for electrophilic attack.

LUMO: The energy and distribution of the LUMO indicate the ability of a molecule to accept electrons, showing likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

An FMO analysis of this compound would provide significant insights into its reaction mechanisms. However, no such analysis has been reported in the literature.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound (Data Not Available)

| Parameter | Value (eV) |

| Energy of HOMO | Data Not Available |

| Energy of LUMO | Data Not Available |

| HOMO-LUMO Energy Gap | Data Not Available |

Electrostatic Potential Maps and Fukui Functions

The electronic characteristics of a molecule are fundamental to its reactivity. Electrostatic potential (ESP) maps and Fukui functions are powerful computational tools used to visualize and predict these characteristics.

Electrostatic Potential Maps

An electrostatic potential map is a three-dimensional representation of the charge distribution of a molecule. libretexts.org It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting how it will interact with other chemical species. libretexts.org For nitroaromatic compounds, the ESP map typically reveals a significant region of positive electrostatic potential around the nitro group, a consequence of its strong electron-withdrawing nature. researchgate.net This positive potential indicates a susceptibility to nucleophilic attack. Conversely, regions with negative potential, often associated with oxygen atoms in carbonyl and ester groups, signify likely sites for electrophilic interaction.

In the case of this compound, the ESP map is expected to show a pronounced positive potential on the aromatic ring, enhanced by the nitro substituent, and particularly at the carbon atom of the benzoyl group's carbonyl. The butenedioate portion of the molecule would also exhibit distinct electronic features, with the carbon-carbon double bond influencing the potential surface.

Fukui Functions

The Fukui function is a concept derived from density functional theory that helps to identify the most reactive sites within a molecule. wikipedia.orgias.ac.in It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgscm.com This allows for the prediction of sites for nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable). wikipedia.orgscm.com For Michael acceptors, such as the butenedioate moiety in the title compound, Fukui function analysis can pinpoint the carbon atom most susceptible to nucleophilic addition. acs.org

The following table outlines the key Fukui function indices and their implications for reactivity:

| Fukui Function Index | Symbol | Description | Predicted Reactive Site for this compound |

| For Nucleophilic Attack | f+ | Indicates the propensity of a site to accept an electron. scm.com | The β-carbon of the butenedioate system and the carbonyl carbon of the benzoyl group are expected to have high f+ values. |

| For Electrophilic Attack | f- | Indicates the propensity of a site to donate an electron. scm.com | The oxygen atoms of the carbonyl and nitro groups are anticipated to exhibit high f- values. |

| For Radical Attack | f0 | Represents the average of f+ and f-, indicating susceptibility to radical attack. | Reactivity would be distributed across the molecule, with potential sites on the aromatic ring and the double bond. |

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. mdpi.comresearchgate.net For this compound, in silico modeling can elucidate the pathways of its various potential reactions, such as nucleophilic additions to the butenedioate system or reactions involving the benzoyl group.

These computational studies often employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. By identifying the lowest energy path from reactants to products, the most likely reaction mechanism can be determined. The transition state, which represents the highest energy point along this path, is of particular interest as its energy dictates the reaction rate.

For instance, modeling the Michael addition of a nucleophile to this compound would involve calculating the geometries and energies of the reactants, the transition state, and the final product. This would provide a detailed understanding of the reaction's feasibility and kinetics.

Solvation Effects and Environmental Influences on Chemical Behavior

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can simulate these solvation effects, providing insight into how the chemical behavior of a compound is influenced by its environment. researchgate.net For polar molecules like this compound, the choice of solvent is particularly critical.

Solvation models in computational chemistry can be broadly categorized into explicit and implicit models. Explicit models involve simulating a number of solvent molecules around the solute, offering a highly detailed picture but at a significant computational cost. Implicit models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant, providing a more computationally efficient way to approximate solvent effects.

A study on the solvolysis of p-nitrobenzoyl chloride, a structurally related compound, demonstrated that the reaction rates are influenced by the solvent composition, particularly in alcohol-water mixtures. rsc.org This highlights the importance of considering specific solvent-solute interactions, such as hydrogen bonding, which can be modeled computationally. For this compound, computational studies could predict how its reactivity is modulated by different solvents, aiding in the selection of optimal conditions for its synthesis and subsequent reactions.

The following table summarizes the expected influence of different solvent types on the chemical behavior of this compound based on general principles of solvation:

| Solvent Type | Expected Influence on Reactivity | Rationale |

| Protic Solvents (e.g., water, ethanol) | May stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions like nucleophilic addition. | The polar nature and hydrogen-bond-donating ability of protic solvents can solvate both the nucleophile and electrophilic sites on the substrate. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Can enhance the reactivity of nucleophiles by solvating the accompanying cation, leading to faster reaction rates. | These solvents possess large dipole moments that can stabilize polar transition states. |

| Nonpolar Solvents (e.g., hexane, toluene) | Generally expected to result in slower reaction rates for polar reactions due to poor stabilization of charged species. | The low dielectric constant of nonpolar solvents does not favor the formation of polar intermediates and transition states. |

Applications in Advanced Organic Synthesis and Materials Precursors

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The electron-poor nature of the double bond in Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate makes it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions. These properties are strategically exploited in the synthesis of diverse and complex organic scaffolds, including heterocyclic systems and fragments for natural product synthesis.

The reactivity of but-2-enedioate derivatives towards nucleophiles and dienes provides a powerful tool for the construction of various heterocyclic systems.

Functionalized Azadienes: The reaction of dialkyl acetylenedicarboxylates, which are structurally related to but-2-enedioates, with compounds like 2-aminobenzothiazole (B30445) in the presence of isocyanides is known to produce functionalized azadienes. researchgate.net While a direct example involving this compound is not explicitly detailed in the provided search results, its powerful electrophilic nature suggests its high potential as a reactant in similar multi-component reactions to generate highly substituted azadiene frameworks. The general reaction involves the formation of a zwitterionic intermediate between the amine and the acetylenic ester, which is then trapped by the isocyanide. The presence of the 4-nitrobenzoyl group would significantly influence the reactivity and regioselectivity of such transformations.

Tetrahydrocarbazoles: The tetrahydrocarbazole core is a prominent feature in many natural products and pharmacologically active compounds. nih.gov Synthetic strategies towards this scaffold often involve cycloaddition reactions or cascade sequences. acs.org Although a direct synthesis of tetrahydrocarbazoles using this compound as the starting dienophile was not found in the search results, its potential in Diels-Alder reactions is significant. An inverse-electron-demand Diels-Alder reaction of indole-dienes with electron-deficient dienophiles is a known strategy for constructing the tetrahydrocarbazole skeleton. The electron-withdrawing nitrobenzoyl group in this compound makes it a suitable candidate for such reactions.

A plausible, though not directly cited, synthetic route could involve the Michael addition of an indole (B1671886) to this compound, followed by an intramolecular cyclization to form the tetrahydrocarbazole ring system. The reaction conditions would likely require a Lewis or Brønsted acid catalyst to facilitate the initial conjugate addition and subsequent ring closure.

Table 1: Potential Reactions for Heterocycle Synthesis

| Heterocycle | Potential Precursors | Reaction Type |

| Functionalized Azadienes | This compound, Amines, Isocyanides | Multi-component Reaction |

| Tetrahydrocarbazoles | This compound, Indole Derivatives | Michael Addition-Cyclization |

The total synthesis of complex natural products often relies on a convergent approach where key fragments are synthesized independently and then coupled. The structural motif of this compound, with its defined stereochemistry and functional handles, makes it an attractive building block. While the search results did not provide a specific example of its incorporation into a natural product total synthesis, related butenedioate (B8557255) derivatives are utilized. For instance, chiral dimethyl 2-methylsuccinate, which can be conceptually derived from the reduction of a substituted butenedioate, is a crucial building block for various bioactive natural products and drugs. mdpi.com

The 4-nitrobenzoyl group can serve as a masked or modifiable functional group. For example, the nitro group can be reduced to an amine, which can then be further functionalized, or it can be used to activate the aromatic ring towards nucleophilic aromatic substitution. The ester functionalities provide handles for further transformations such as amide formation or reduction to alcohols. This latent functionality makes it a strategic fragment for introducing complexity in a controlled manner during a synthetic campaign.

Monomeric Applications in Polymer Chemistry

The presence of a polymerizable double bond and a functional benzoyl group makes this compound a candidate for the synthesis of functional polymers.

The incorporation of monomers with specific functional groups is a key strategy for designing advanced polymeric materials with tailored properties. The nitro group in this compound can impart specific electronic properties to the resulting polymer. Polymers containing nitroaromatic groups are of interest for applications in nonlinear optics and as electron-accepting materials. While no specific polymers derived from this exact monomer were found in the search results, the synthesis of polymers with reactive functional groups in the side chain is a well-established field. google.com The polymerization of this compound would lead to a polymer with a pending 4-nitrobenzoyl group on each repeating unit, which could be further modified post-polymerization.

Achieving control over the polymerization process is crucial for obtaining polymers with well-defined architectures and narrow molecular weight distributions. Common controlled polymerization techniques include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). nih.gov The applicability of these methods to a specific monomer depends on its electronic and steric properties.

For this compound, its electron-deficient nature suggests that it might be a challenging monomer for conventional free-radical polymerization, potentially leading to slow propagation or side reactions. However, controlled radical polymerization techniques have been successfully applied to a wide range of functional monomers. For instance, photoinduced controlled radical polymerization has been demonstrated for methacrylates using benzaldehyde (B42025) derivatives as organic photocatalysts. nih.gov The feasibility of a controlled polymerization of this compound would require experimental investigation to determine suitable conditions and catalysts. Anionic polymerization could also be a potential route, although the presence of the electrophilic benzoyl group might lead to side reactions. nih.gov

Table 2: Potential Polymerization Strategies

| Polymerization Type | Key Considerations |

| Free-Radical Polymerization | Potential for slow propagation due to electron-deficient nature. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Requires careful selection of initiator, catalyst, and ligand to control the process. |

| Anionic Polymerization | Potential for side reactions at the carbonyl group. |

Development of Novel Reagents and Ligands

The structural framework of this compound can be chemically modified to generate novel reagents and ligands for various applications in organic synthesis and catalysis. The dicarboxylic ester groups can be transformed into a variety of other functionalities, such as amides, hydroxamic acids, or phosphines.

For example, reaction with a chiral diamine could lead to the formation of a chiral cyclic imide, which could serve as a chiral auxiliary or ligand. Alternatively, reduction of the ester groups to diols, followed by further functionalization, could provide access to a range of bidentate or tridentate ligands. The synthesis of chiral phosphine (B1218219) ligands is a particularly active area of research, as these are crucial for many asymmetric catalytic transformations. While no direct synthesis of a ligand from this compound was found, the butenedioate scaffold provides a versatile platform for the introduction of phosphorus-containing groups.

Lack of Specific Research Data for "this compound" Prevents Detailed Application Analysis

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research data for the chemical compound "this compound." This scarcity of information prevents a detailed and accurate analysis of its specific applications in the areas outlined, including its potential use in the design of derivatives for catalysis, the synthesis of chiral auxiliaries, its utility in agrochemical-related synthesis, or as a precursor to dyes and pigments.

The initial investigation sought to uncover research findings related to "this compound" to populate a detailed article focusing on its advanced applications. However, the search yielded no specific studies, reaction protocols, or application-focused reports for this particular molecule. The general search results provided broad information on related chemical concepts, such as the use of various compounds as chiral auxiliaries, but failed to establish any direct link to or mention of "this compound."

Without dedicated research on this specific compound, any attempt to generate the requested article with "thorough, informative, and scientifically accurate content" for each specified subsection would be speculative. Such an article would necessitate making assumptions about the compound's reactivity and potential applications based on its structural components—a dimethyl but-2-enedioate framework and a 4-nitrobenzoyl group. This approach would not adhere to the strict requirement of being based on "detailed research findings" and would risk producing unsubstantiated information.

Therefore, due to the absence of specific data in the public domain for "this compound," it is not possible to construct the requested scientific article with the required level of detail and accuracy. Further research and publication on this specific compound are needed before a comprehensive report on its applications can be compiled.

Future Research Directions and Perspectives

Exploration of Unconventional Reaction Pathways and Conditions

Future research should focus on moving beyond standard solution-phase reactions. The reactivity of the compound could be significantly altered and enhanced under unconventional conditions.

Mechanochemistry: The use of ball milling or twin-screw extrusion to induce reactions in a solvent-free or low-solvent environment is a key area to explore. This could lead to novel solid-state transformations, potentially altering reaction selectivities compared to traditional solution-phase methods.